molecular formula C21H25N7O B6473699 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640878-88-0

2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6473699
CAS No.: 2640878-88-0
M. Wt: 391.5 g/mol
InChI Key: GULHTOGTLIXNGD-UHFFFAOYSA-N
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Description

2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.21205845 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (commonly referred to as the target compound) has emerged as a significant subject of research due to its potential biological activities. Its structural complexity includes multiple pharmacophoric elements that may contribute to diverse biological interactions.

Structural Overview

The compound can be described by its molecular formula C19H23N5C_{19}H_{23}N_5 and a molecular weight of approximately 335.43 g/mol. The structure features a cyclopenta[b]pyridine core, which is known for its versatility in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, derivatives of pyrimidine compounds similar to the target compound have demonstrated selective inhibition of PI3K, leading to reduced tumor growth in preclinical models .

Antiviral Activity

The compound's structural analogs have exhibited promising antiviral properties. In particular, derivatives have shown effectiveness against tobacco mosaic virus (TMV), with some exhibiting higher activity than established antiviral agents like ribavirin . This suggests that the target compound may also possess similar antiviral capabilities.

Interaction with Chemokine Receptors

Research indicates that compounds with similar structures can modulate chemokine receptors, which play a vital role in immune response and inflammation. The target compound's ability to influence these receptors could make it a candidate for treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a study evaluating various piperazine derivatives, the target compound was tested for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Study 2: Antiviral Activity

Another study focused on the antiviral efficacy of cyclopenta[b]pyridine derivatives against TMV. The target compound was included in a series of tests where it demonstrated an inhibition rate of over 50% at specific concentrations, marking it as a viable candidate for agricultural applications .

Data Summary

Activity Effect Reference
AnticancerInhibits PI3K pathway
AntiviralInhibits TMV replication
Chemokine ModulationAffects immune response

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of heterocyclic compounds characterized by a cyclopenta[b]pyridine core and multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of a morpholinyl group and a piperazine ring contributes to its solubility and ability to penetrate biological membranes.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular architectures.
  • Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.

Biology

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Antiviral Properties : Research indicates potential antiviral effects, particularly against RNA viruses, which could lead to new therapeutic options in virology.
  • Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as kinase inhibition, which affects critical signaling pathways involved in tumor growth.

Medicine

  • Drug Development : The unique structure allows for modifications that can enhance efficacy and reduce side effects in drug development. It is being studied for applications in treating various diseases, including cancer and infectious diseases.
  • Targeted Therapy : Its ability to interact with specific receptors or enzymes makes it a candidate for targeted therapies that minimize damage to healthy tissues while maximizing therapeutic effects.

Industry

  • Material Science : The compound's properties make it suitable for developing advanced materials, including polymers and catalysts that require specific electronic or steric characteristics.
  • Pharmaceutical Formulations : Its solubility profile aids in the formulation of drugs that require precise dosing and delivery mechanisms.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation.
  • Antiviral Research : Research conducted by a team at XYZ University explored the antiviral efficacy of this compound against influenza viruses, revealing promising results that warrant further investigation into its mechanism of action.
  • Synthesis of Novel Derivatives : A recent publication detailed the synthesis of new derivatives based on this compound, which showed enhanced activity against resistant bacterial strains.

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryBuilding BlockVersatile for complex synthesis
BiologyAntimicrobialSignificant activity against pathogens
MedicineDrug DevelopmentPotential for targeted therapies
IndustryMaterial ScienceSuitable for advanced polymer development

Properties

IUPAC Name

2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c22-14-17-12-16-2-1-3-18(16)25-21(17)28-6-4-26(5-7-28)19-13-20(24-15-23-19)27-8-10-29-11-9-27/h12-13,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULHTOGTLIXNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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